1-(Chloromethyl)-2,4,5-trimethylbenzene

Physical property differentiation Process chemistry Formulation development

1-(Chloromethyl)-2,4,5-trimethylbenzene (CAS 10340-77-9), also known as 2,4,5-trimethylbenzyl chloride or duryl chloride, is a halogenated aromatic hydrocarbon classified as a substituted benzene derivative bearing a reactive chloromethyl side chain. With molecular formula C₁₀H₁₃Cl and molecular weight 168.66 g/mol, this compound is a liquid at ambient temperature (predicted boiling point 245.6 °C at 760 mmHg, density 1.016 g/cm³, refractive index 1.52).

Molecular Formula C10H13Cl
Molecular Weight 168.66 g/mol
CAS No. 10340-77-9
Cat. No. B078109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-2,4,5-trimethylbenzene
CAS10340-77-9
Synonyms2,4,5-TRIMETHYLBENZYL CHLORIDE
Molecular FormulaC10H13Cl
Molecular Weight168.66 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)CCl)C
InChIInChI=1S/C10H13Cl/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6H2,1-3H3
InChIKeyYHMFTAUOYLECGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)-2,4,5-trimethylbenzene (CAS 10340-77-9): Procurement-Relevant Chemotype Profile for Sourcing Decision-Makers


1-(Chloromethyl)-2,4,5-trimethylbenzene (CAS 10340-77-9), also known as 2,4,5-trimethylbenzyl chloride or duryl chloride, is a halogenated aromatic hydrocarbon classified as a substituted benzene derivative bearing a reactive chloromethyl side chain. With molecular formula C₁₀H₁₃Cl and molecular weight 168.66 g/mol, this compound is a liquid at ambient temperature (predicted boiling point 245.6 °C at 760 mmHg, density 1.016 g/cm³, refractive index 1.52) [1]. It is produced industrially via Blanc chloromethylation of pseudocumene (1,2,4-trimethylbenzene) using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, yielding the 2,4,5-isomer as the predominant product [2][3]. The compound serves primarily as an electrophilic intermediate in the synthesis of quaternary ammonium antimicrobial agents, polyamine-based disinfectants, and specialty organic compounds, with its reactivity profile governed by the unique 2,4,5-substitution pattern on the aromatic ring [4][5].

Why 1-(Chloromethyl)-2,4,5-trimethylbenzene Cannot Be Casually Replaced by a Generic Trimethylbenzyl Chloride Isomer


Trimethylbenzyl chlorides are not a commodity chemical class where any isomer can substitute for another. The 2,4,5-isomer (CAS 10340-77-9), derived from pseudocumene, differs fundamentally from its closest structural analog—2,4,6-trimethylbenzyl chloride (CAS 1585-16-6, derived from mesitylene)—in physical state, steric environment around the reactive chloromethyl group, and the resulting reactivity profile . The 2,4,6-isomer is a crystalline solid (mp 87–89 °C) whose two flanking ortho-methyl groups force the C–Cl bond into an orientation nearly perpendicular to the aromatic plane, producing an atypically elongated C–Cl bond of 1.83 Å [1][2]. In contrast, the 2,4,5-isomer is a liquid with only a single ortho-methyl substituent adjacent to the chloromethyl group, resulting in significantly less steric congestion and a more accessible electrophilic center . These differences translate into quantifiable divergence in nucleophilic substitution kinetics, derivatization yields, and handling characteristics during scale-up. Furthermore, commercial chloromethylation of pseudocumene produces an isomeric mixture containing approximately 80–85% 2,4,5-isomer alongside 10–15% 2,3,5-isomer, meaning that product quality and impurity profiles are intrinsically linked to synthetic route selection [3]. The quantitative evidence below demonstrates why procurement specifications must be isomer-specific rather than generic.

Quantitative Differentiation Evidence for 1-(Chloromethyl)-2,4,5-trimethylbenzene (CAS 10340-77-9) vs. Closest Analogs


Physical State: Liquid 2,4,5-Isomer vs. Crystalline Solid 2,4,6-Isomer Enables Distinct Handling and Formulation Pathways

The 2,4,5-trimethylbenzyl chloride isomer (CAS 10340-77-9) is a liquid at ambient temperature with a predicted boiling point of 245.6 °C at 760 mmHg and density of 1.016 g/cm³, whereas the 2,4,6-trimethylbenzyl chloride isomer (CAS 1585-16-6) is a crystalline solid with a reported melting point of 87–89 °C . This fundamental difference in physical state arises from the asymmetry of the 2,4,5-substitution pattern, which disrupts crystal packing efficiency relative to the symmetric 2,4,6-isomer. The liquid nature of the 2,4,5-isomer eliminates the need for pre-melting or dissolution steps during large-scale reactions, reduces solvent volume requirements in neat reactions, and simplifies continuous-flow processing compared to the solid 2,4,6-isomer [1].

Physical property differentiation Process chemistry Formulation development

Steric Environment at the Chloromethyl Group: Single Ortho-Methyl (2,4,5) vs. Double Ortho-Methyl (2,4,6) Substitution Governs C–Cl Bond Accessibility and Reactivity

X-ray crystallographic analysis of 2,4,6-trimethylbenzyl chloride reveals that the two ortho-methyl substituents at positions 2 and 6 force the chloromethyl group to adopt an orientation with the C–Cl bond nearly perpendicular to the aromatic ring plane, resulting in an atypically elongated C–Cl bond length of 1.83 Å—significantly longer than the typical benzyl chloride C–Cl bond [1]. In the 2,4,5-isomer, only one ortho-methyl group (at position 2) is present adjacent to the chloromethyl group, while position 6 is unsubstituted. This reduced steric congestion allows the chloromethyl group greater conformational freedom and a more typical C–Cl bond length, rendering the electrophilic carbon more sterically accessible to nucleophiles [2]. Solvolysis kinetic studies on the 2,4,6-isomer in 80% ethanol–water yielded a kinetic isotope effect kH/kD = 1.09, with the magnitude of the isotope effect attributed specifically to steric hindrance to nucleophilic participation by the solvent [3]. While parallel kinetic data for the 2,4,5-isomer are not available in the open literature, the absence of one ortho-methyl substituent is predicted to reduce the steric barrier to nucleophilic attack based on established structure–reactivity relationships for substituted benzyl chlorides [4].

Steric hindrance Nucleophilic substitution kinetics C–Cl bond geometry

Isomeric Purity from Chloromethylation: 80–85% 2,4,5-Selectivity Defines Product Composition and Impurity Profile

The Blanc chloromethylation of pseudocumene (1,2,4-trimethylbenzene) does not yield a single isomer but rather an isomeric mixture whose composition is dictated by the directing effects of the three methyl substituents. Patent US 3,960,538 explicitly quantifies this distribution: the 2,4,5-trimethylbenzyl chloride isomer constitutes approximately 80–85% of the monochloromethylated product, with the 2,3,5-isomer accounting for 10–15% and small amounts of the 2,3,6-isomer also formed [1]. This is in direct contrast to chloromethylation of mesitylene (1,3,5-trimethylbenzene), which produces the 2,4,6-isomer as the sole monochloromethylated product due to the equivalence of all three aromatic positions [2]. The inherent isomeric distribution from pseudocumene chloromethylation means that procurement specifications for the 2,4,5-isomer must account for the presence of the 2,3,5-isomer as the principal impurity, and that distillation-based purification is required to achieve isomerically enriched material [3]. The Lake and Corson procedure, referenced in multiple patents, achieves approximately 80% yield of distilled 2,4,5-trimethylbenzyl chloride [4].

Regioselectivity Chloromethylation Isomeric purity Quality control

Lipophilicity (LogP) Differentiation: 2,4,5-Isomer (LogP 3.35) vs. 2,4,6-Isomer (LogP 3.40–3.60) Influences Phase-Transfer and Membrane Partitioning Behavior

The calculated octanol–water partition coefficient (XLogP3-AA) for 1-(chloromethyl)-2,4,5-trimethylbenzene is 3.35, while the 2,4,6-trimethylbenzyl chloride isomer has a calculated LogP of approximately 3.40–3.60 depending on the computational method employed . Although the difference is modest (ΔLogP ≈ 0.05–0.25), it reflects the subtle influence of the methyl substitution pattern on molecular hydrophobicity. The slightly lower lipophilicity of the 2,4,5-isomer may confer marginally improved aqueous-phase handling characteristics while retaining sufficient organic-phase solubility for phase-transfer catalysis applications [1]. In the context of quaternary ammonium compound synthesis, where the benzyl chloride serves as the alkylating agent for tertiary amines, the LogP of the benzyl fragment contributes to the overall surfactant properties and antimicrobial membrane disruption activity of the final quaternary ammonium product [2].

Lipophilicity Partition coefficient Phase-transfer catalysis QSAR

Derivatization Yield: N-2,4,5-Trimethylbenzyl Diethylenetriamine Synthesis Achieves ~95% Yield from the Chloride Precursor

In a demonstrated large-scale amination reaction, 2,4,5-trimethylbenzyl chloride (1.0 mol, 169 g) was reacted with diethylenetriamine (5.0 mol, 515 g) at reflux temperature. Analysis for ionic chloride confirmed that the reaction was approximately 100% complete. After liberation of the free amine from its hydrochloride salt and extraction, the pure N-2,4,5-trimethylbenzyl diethylenetriamine product was obtained in approximately 95% of theoretical yield by distillation at 180–190 °C at 5 mmHg [1]. This near-quantitative conversion demonstrates the high electrophilic reactivity of the 2,4,5-trimethylbenzyl chloride toward primary amine nucleophiles. The resulting N-trimethylbenzyl diethylenetriamine was shown to function as a potent hard-surface disinfectant compatible with anionic, cationic, and non-ionic surfactants—a formulation flexibility advantage over quaternary ammonium disinfectants that are incompatible with anionic detergents [2]. A related patent demonstrates that 2,4,5-trimethylbenzyl chloride also reacts efficiently with ethylenediamine (2.5 mol amine per 0.5 mol chloride) at 120 °C to yield the corresponding N-2,4,5-trimethylbenzyl ethylenediamine derivative [3].

Amination yield Disinfectant synthesis Process efficiency Derivatization

Radical Chemistry Signature: 2,4,5-Trimethylbenzyl (Duryl) Radical Exhibits a Quantified Dipole Moment Change of 0.40 D Between Ground and Excited States

The 2,4,5-trimethylbenzyl (duryl) radical, generated from 1,2,4,5-tetramethylbenzene (durene) precursor, has been characterized by Stark effect spectroscopy in a durene host crystal. The magnitude of the vector difference between the dipole moments of the ground state and the first excited electronic state was determined to be 0.40 D with 10% accuracy, measured via frequency modulation of fluorescence in an alternating electric field [1][2]. This photophysical property is specific to the 2,4,5-substitution pattern and provides a spectroscopic handle for mechanistic studies involving benzylic radical intermediates. The vibronically excited but jet-cooled duryl radical has also been studied by corona excitation spectroscopy, confirming its stability and well-defined electronic structure [3]. While this evidence is primarily of fundamental photophysical interest, it distinguishes the 2,4,5-isomer in radical-based applications such as photosensitized dehydrogenation reactions where duryl radical formation is a key mechanistic step [4].

Radical chemistry Photophysics Spectroscopic characterization Duryl radical

Optimal Procurement and Application Scenarios for 1-(Chloromethyl)-2,4,5-trimethylbenzene Based on Quantitative Evidence


Synthesis of Surfactant-Compatible Polyamine Disinfectants via High-Yield Amination

The demonstrated 95% yield of N-2,4,5-trimethylbenzyl diethylenetriamine from the chloride precursor [1], coupled with the proven compatibility of this polyamine disinfectant with anionic, cationic, and non-ionic surfactants [2], makes 1-(chloromethyl)-2,4,5-trimethylbenzene the preferred alkylating agent for formulating hard-surface disinfectants that must function in multi-surfactant cleaning systems. The liquid physical state simplifies neat amination reactions at scale, and the single ortho-methyl steric environment ensures rapid reaction completion as verified by ionic chloride titration [3].

Quaternary Ammonium Antimicrobial Agent Synthesis Requiring Defined Benzyl Fragment Lipophilicity

The LogP of 3.35 for the 2,4,5-trimethylbenzyl fragment contributes a specific hydrophobic character to quaternary ammonium compounds such as dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride. This intermediate lipophilicity—marginally lower than the 2,4,6-isomer (LogP 3.40–3.60)—may provide a differentiated balance between membrane disruption potency and aqueous formulation compatibility in antimicrobial product development. Procurement of the isomerically defined 2,4,5-compound ensures consistent structure–activity relationships in SAR-driven antimicrobial optimization programs [4].

Scale-Up Processes Benefiting from Liquid Handling and Reduced Pre-Processing Requirements

Unlike the solid 2,4,6-isomer which requires melting (mp 87–89 °C) or dissolution before use in ambient-temperature reactions , the 2,4,5-isomer is a liquid at room temperature with a boiling point of 245.6 °C and flash point of 100.1 °C . This physical state advantage eliminates pre-heating steps, reduces solvent volumes in neat reactions, and facilitates continuous-flow processing in kilogram-scale syntheses. The calculated density of 1.016 g/cm³ and refractive index of 1.52 provide quality control checkpoints for incoming material verification [5].

Benzylic Radical Precursor for Photophysical and Mechanistic Studies

The 2,4,5-trimethylbenzyl (duryl) radical, characterized by a dipole moment change of 0.40 D between its ground and first excited electronic states [6], serves as a well-defined spectroscopic probe for mechanistic investigations of benzylic radical reactions. Researchers studying photosensitized dehydrogenation, radical polymerization initiation, or hydrogen-atom transfer mechanisms can leverage the established photophysical parameters of the duryl radical, which are specifically associated with the 2,4,5-substitution pattern and not generalizable to other trimethylbenzyl isomers [7].

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